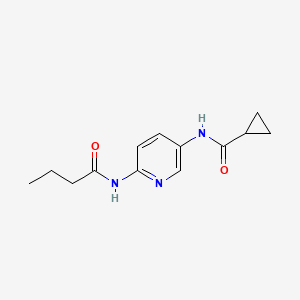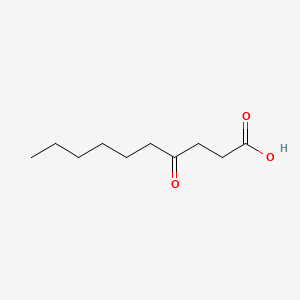
4-Oxodecanoic acid
Overview
Description
4-Oxodecanoic acid is a ketone-containing fatty acid with the molecular formula C10H18O3. It is a naturally occurring compound and is known for its role as a component of the sex pheromone of the Asian hornet, Vespa velutina . This compound is also used as a starting reagent for the preparation of various oxygen and nitrogen heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxodecanoic acid can be synthesized through several methods. One common approach involves the alkaline opening of γ-decalactone followed by oxidation of the intermediate hydroxyacid . For instance, the electrochemical oxidation of γ-decalactone on a nickel-oxide electrode under basic conditions (potassium hydroxide/methanol) at 30°C yields this compound . Another method involves the hydrolysis of γ-decalactone under basic conditions (sodium hydroxide/water) followed by oxidation with sodium hypochlorite in a phosphate buffer .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available natural raw materials such as γ-decalactone. The process includes hydrolysis of the lactone ring and subsequent oxidation of the intermediate hydroxyacid . This method is advantageous due to its high yield and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: 4-Oxodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like sodium hypochlorite in a phosphate buffer.
Major Products: The major products formed from these reactions include various oxygen and nitrogen heterocycles, which are valuable in synthetic organic chemistry .
Scientific Research Applications
4-Oxodecanoic acid has several scientific research applications:
Chemistry: It is used as a starting reagent for the synthesis of oxygen and nitrogen heterocycles.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-oxodecanoic acid involves its interaction with specific molecular targets and pathways. As a ketone-containing fatty acid, it can participate in various biochemical reactions, including oxidation and reduction processes. The exact molecular targets and pathways are still under investigation, but its role in the synthesis of heterocycles suggests its involvement in complex organic reactions .
Comparison with Similar Compounds
4-Oxooctanoic acid: Another ketone-containing fatty acid with similar synthetic routes and applications.
4-Oxododecanoic acid: A homologous compound with a longer carbon chain, used in similar synthetic applications.
Uniqueness: 4-Oxodecanoic acid is unique due to its specific role as a component of the sex pheromone of the Asian hornet, which distinguishes it from other similar compounds . Its versatility in synthetic organic chemistry also highlights its importance in the field .
Properties
IUPAC Name |
4-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWOYCLMKSXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961684 | |
| Record name | 4-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-54-1 | |
| Record name | 4-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

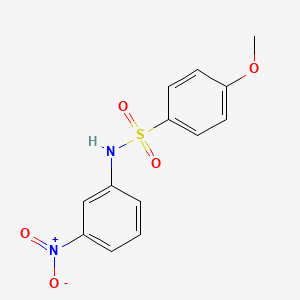





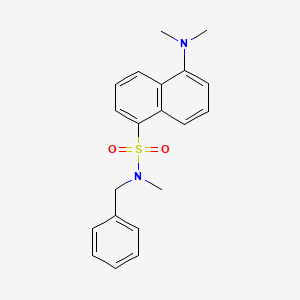
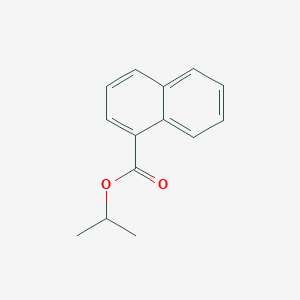


![3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1634354.png)
